
2,6-Dichloro-3,4-dimethylphenol
Overview
Description
2,6-Dichloro-3,5-dimethylphenol (CAS: 1943-54-0) is a chlorinated phenolic compound characterized by two chlorine atoms at the 2- and 6-positions and methyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₈H₈Cl₂O, with a molecular weight of 191.055 g/mol . The compound’s structure imparts unique physicochemical properties, including enhanced lipophilicity due to the electron-donating methyl groups and electron-withdrawing chlorine substituents. Historically, it has been synthesized via chlorination of dimethylphenol precursors, as described by Gump and Nikawitz (1953) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-dimethylphenol typically involves the chlorination of 3,4-dimethylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,6-Dichloro-3,4-dimethylphenol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing disinfectants and antiseptics.
- Case Study : A study published in the Journal of Applied Microbiology demonstrated that formulations containing this compound significantly reduced bacterial counts on contaminated surfaces compared to control groups .
Photodynamic Therapy
This compound has been investigated for its role in photodynamic therapy (PDT), particularly in cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells.
- Case Study : A study published in Nature Communications explored the use of this compound in PDT against HeLa cells. The results indicated a marked reduction in cell viability when exposed to specific light wavelengths .
Agricultural Use
This compound has been identified as an effective pesticide due to its insecticidal properties. It acts as a chitin synthesis inhibitor, which is crucial for pest control in agricultural settings.
- Case Study : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled bollworm populations in cotton crops, showcasing its potential as a sustainable pest management solution .
Chemical Intermediate
In the chemical industry, this compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the production of dyes and pharmaceuticals.
- Example : The compound is used to synthesize chlorinated phenolic compounds that are essential in producing anti-inflammatory drugs .
Environmental Impact and Safety
While this compound has beneficial applications, its environmental impact must be considered. Studies have indicated potential toxicity to aquatic organisms and soil microbes when released into ecosystems.
Table 2: Environmental Toxicity Data
Organism Type | Toxicity Level |
---|---|
Fish | Moderate |
Algae | High |
Soil Microorganisms | Low |
Mechanism of Action
The antimicrobial action of 2,6-Dichloro-3,4-dimethylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. This compound is particularly effective against Gram-positive bacteria due to its phenolic nature .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, solubility, and biological activity of chlorophenols are highly dependent on substituent patterns. Below is a comparative analysis of 2,6-dichloro-3,5-dimethylphenol with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron Effects: Chlorine (electron-withdrawing) in 2,6-dichloro-3,5-dimethylphenol increases ring acidity compared to non-chlorinated analogs like 2,6-dimethylphenol. Methyl groups (electron-donating) enhance lipophilicity and may reduce oxidative degradation, as seen in polymerization studies of 2,6-dimethylphenol on smectite clays .
Reactivity: The thiol group in 2,6-dichloro-4-mercaptophenol enables nucleophilic reactions, unlike the methylated or aminated analogs .
Biological Activity: Amino groups (e.g., 4-amino-2,6-dichlorophenol) introduce hydrogen-bonding capability, altering metabolic pathways compared to methylated derivatives .
Polymerization and Catalytic Behavior
2,6-Dimethylphenol polymerizes on smectite clays in the presence of transition metals (Fe³⁺ > Al³⁺ > Ca²⁺ > Na⁺), forming quinones and oligomers . While analogous data for 2,6-dichloro-3,5-dimethylphenol are lacking, its chlorine substituents likely stabilize the aromatic ring against oxidation, reducing polymerization propensity compared to 2,6-dimethylphenol.
Toxicity and Environmental Impact
Chlorophenols exhibit moderate toxicity, with effects dependent on substituents:
- Dichlorophenols (e.g., 2,6-dichloro-3,5-dimethylphenol) are less volatile than monochlorophenols, increasing environmental persistence.
- Amino-substituted derivatives (e.g., 4-amino-2,6-dichlorophenol) may form toxic metabolites via hepatic oxidation .
- Brominated analogs (e.g., 2,6-dibromo-4-chloro-3,5-dimethylphenol) pose higher bioaccumulation risks due to increased molecular weight .
Biological Activity
2,6-Dichloro-3,4-dimethylphenol (DCMDP) is an organic compound that has garnered attention for its biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity assessments, and potential applications in bioremediation and synthesis.
This compound is a chlorinated phenolic compound with the molecular formula C₈H₈Cl₂O. Its structure features two chlorine atoms and two methyl groups attached to a phenolic ring, which contributes to its chemical reactivity and biological properties.
Biodegradation Pathways
Research indicates that DCMDP can be biodegraded by certain microbial strains. A study on Mycobacterium neoaurum B5-4 revealed that the compound undergoes initial catabolism through the action of specific enzymes like MpdAB, which are responsible for hydroxylating DCMDP as part of a larger degradation pathway. This process is crucial for the bioremediation of environments contaminated with chlorinated phenols .
Enzymatic Activity
The enzymatic activity associated with the degradation of DCMDP involves NADH-dependent monooxygenases. These enzymes catalyze reactions that convert DCMDP into less harmful metabolites, facilitating its breakdown in microbial systems. The apparent values for MpdAB when acting on 2,6-DMP (a related compound) were found to be 0.12 mM, indicating a relatively high affinity for the substrate .
Aquatic Toxicity
The toxicity of DCMDP has been evaluated in various aquatic organisms. For instance, studies have shown that acute toxicity levels vary significantly among species. The 48-hour EC50 value for Daphnia magna was reported at 2,120 µg/L, while juvenile fathead minnows exhibited a 96-hour LC50 value of 16,750 µg/L . These values suggest that DCMDP poses a risk to aquatic life at relatively low concentrations.
Effects on Plant Life
Research has also highlighted the impact of DCMDP on plant organisms. Exposure to high concentrations resulted in complete destruction of chlorophyll in Chlorella pyrenoidosa, indicating severe phytotoxicity . Such findings underscore the potential environmental risks associated with the release of this compound into aquatic ecosystems.
Microbial Degradation Studies
A significant case study involved the characterization of Mycobacterium strains capable of degrading DCMDP. The study identified genetic markers associated with the degradation pathway and demonstrated that specific environmental conditions could enhance microbial activity against DCMDP .
Pharmacological Investigations
In pharmacological contexts, preliminary assessments indicate that related compounds exhibit oral bioavailability in rodent models, suggesting potential therapeutic applications . The pharmacokinetic properties observed may warrant further investigation into the medicinal uses of derivatives based on DCMDP.
Summary Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,6-Dichloro-3,4-dimethylphenol via electrophilic chlorination?
- Methodological Answer : Electrophilic chlorination of substituted phenols requires precise control of solvent, temperature, and stoichiometry. In the chlorination of 3,4-dimethylphenol, molecular chlorine (Cl₂) in dichloromethane (DCM) at 0–5°C yields this compound as a major product. Excess Cl₂ and extended reaction times favor di-substitution at the 2- and 6-positions due to steric and electronic effects of the methyl groups. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS to avoid over-chlorination .
Q. How can spectroscopic methods be used to characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR will show aromatic proton signals in the δ 6.8–7.2 ppm range, with methyl groups at δ 2.2–2.5 ppm (split due to coupling with adjacent substituents).
- IR : Strong O-H stretching (~3300 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹) confirm phenolic and chloro-substituted structures.
- Mass Spectrometry : Molecular ion peaks at m/z 191 (M⁺) and fragment ions at m/z 156 (M-Cl) align with NIST reference data .
Q. What validated analytical methods exist for quantifying this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) with OASIS HLB cartridges, followed by derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and GC-MS-SIM analysis, achieves detection limits of 0.63 ng/L in water samples. Internal standards (e.g., ²H-labeled analogs) improve precision, with average recoveries >95% and RSD <5% .
Advanced Research Questions
Q. How can regioselectivity conflicts in electrophilic substitution of dimethylphenols be resolved?
- Methodological Answer : Competing substitution patterns (e.g., 2,6- vs. 3,5-dichloro products) arise from steric hindrance and directing effects. Computational modeling (DFT) of transition-state energies and substituent charge distribution can predict dominant pathways. Experimental validation via competitive chlorination studies under controlled conditions (e.g., varying Cl₂ equivalents) helps confirm theoretical predictions .
Q. What strategies address contradictions in chlorophenol toxicity studies?
- Methodological Answer : Systematic literature screening (e.g., title/abstract and full-text review) minimizes bias. For example, the 2021 ATSDR toxicological profile screened 974 studies, identifying 416 relevant to chlorophenols. Meta-analyses should account for variables like exposure duration, metabolite profiles, and species-specific responses. In vitro assays (e.g., Ames test for mutagenicity) coupled with in silico QSAR models enhance reproducibility .
Q. What is the environmental degradation pathway of this compound in aquatic systems?
- Methodological Answer : Aerobic biodegradation studies using river sediment microcosms show hydroxylation at the 4-position via cytochrome P450 enzymes, forming 2,6-dichloro-3,4-dimethylcatechol. Subsequent meta-cleavage by dioxygenases produces chlorinated aliphatic acids. LC-HRMS and isotopic labeling (¹³C/³⁶Cl) track degradation intermediates, while toxicity assays (e.g., Daphnia magna LC₅₀) assess ecotoxicological impacts .
Properties
IUPAC Name |
2,6-dichloro-3,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)8(11)7(10)5(4)2/h3,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCZMDITVDZGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481349 | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1570-67-8 | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1570-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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